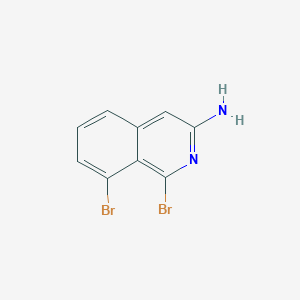
1,8-Dibromoisoquinolin-3-amine
描述
1,8-Dibromoisoquinolin-3-amine is an organic compound with the molecular formula C9H6Br2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and an amino group at the 3 position of the isoquinoline ring. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dibromoisoquinolin-3-amine can be synthesized through a multi-step process involving the bromination of isoquinoline derivatives. One common method involves the following steps:
Bromination: Isoquinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce bromine atoms at the desired positions.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
1,8-Dibromoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary or secondary amines.
科学研究应用
1,8-Dibromoisoquinolin-3-amine has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
作用机制
The mechanism of action of 1,8-dibromoisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1,6-Dibromoisoquinolin-3-amine: Similar structure with bromine atoms at the 1 and 6 positions.
1,7-Dibromoisoquinolin-3-amine: Bromine atoms at the 1 and 7 positions.
Quinoxalines: Structurally related compounds with a different arrangement of nitrogen atoms.
Uniqueness
1,8-Dibromoisoquinolin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and potential biological activities.
属性
IUPAC Name |
1,8-dibromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-4-7(12)13-9(11)8(5)6/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWDOVDZZZIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


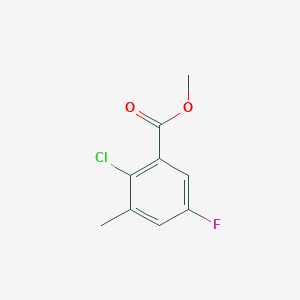

![N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine](/img/structure/B1435178.png)
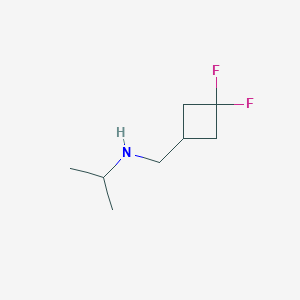
![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)
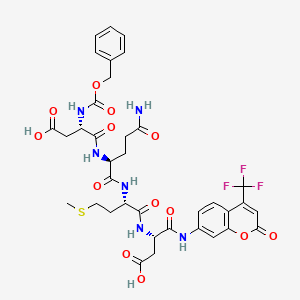

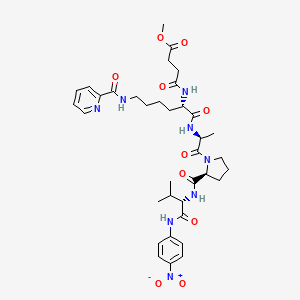
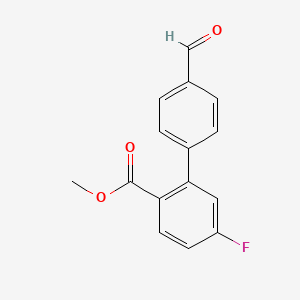
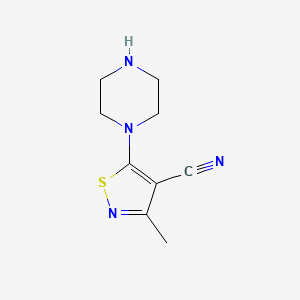

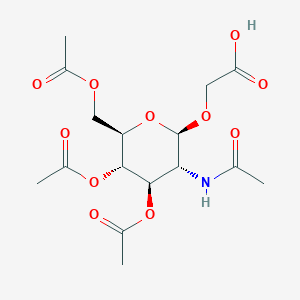
![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B1435197.png)
